An In-depth Technical Guide to 2-Methyl-5-(piperidin-2-yl)phenol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Methyl-5-(piperidin-2-yl)phenol: Structure, Properties, and Potential Applications
Introduction
Phenolic and piperidine scaffolds are cornerstones in medicinal chemistry, each contributing unique physicochemical and pharmacological properties to a vast array of bioactive molecules.[1][2] The novel compound, 2-Methyl-5-(piperidin-2-yl)phenol, which incorporates both of these privileged structures, presents an intriguing subject for scientific exploration. This technical guide offers a comprehensive overview of its predicted chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities, drawing upon the extensive knowledge base of its constituent chemical moieties. For researchers and drug development professionals, this document aims to serve as a foundational resource to inspire and inform future research into this and related compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Methyl-5-(piperidin-2-yl)phenol features a phenol ring substituted with a methyl group at the 2-position and a piperidin-2-yl group at the 5-position. This arrangement suggests a molecule with a balance of hydrophilic (phenolic hydroxyl, piperidine nitrogen) and lipophilic (aromatic ring, methyl group, piperidine ring) characteristics.
IUPAC Name: 2-Methyl-5-(piperidin-2-yl)phenol
Molecular Formula: C₁₂H₁₇NO
Molecular Weight: 191.27 g/mol
Inferred Physicochemical Properties:
The following properties are estimated based on data from analogous compounds such as substituted phenols and piperidines.[3]
| Property | Predicted Value | Justification / Source Analogy |
| Melting Point (°C) | 110 - 125 | Solid at room temperature is expected due to the presence of polar functional groups capable of hydrogen bonding. The range is an estimate based on similar substituted phenols. |
| Boiling Point (°C) | > 300 | High boiling point is anticipated due to the molecular weight and hydrogen bonding capabilities. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The phenolic hydroxyl and piperidine nitrogen contribute to some water solubility, while the aromatic ring and alkyl groups favor solubility in organic solvents. |
| pKa (Phenolic OH) | ~10 | The phenolic proton is acidic, with a pKa typical for substituted phenols.[4] |
| pKa (Piperidine NH) | ~11 | The piperidine nitrogen is basic, with a pKa characteristic of secondary amines.[2] |
| LogP | 2.5 - 3.5 | This estimated octanol-water partition coefficient suggests moderate lipophilicity, which is often favorable for drug-like molecules. |
Synthesis and Characterization
While a specific synthesis for 2-Methyl-5-(piperidin-2-yl)phenol has not been reported, a plausible and efficient synthetic strategy can be devised based on well-established organic reactions. A potential two-step approach is outlined below, combining a Friedel-Crafts acylation followed by a reductive amination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Methyl-5-(piperidin-2-yl)phenol.
Experimental Protocol (Hypothetical)
Step 1: Friedel-Crafts Acylation of 2-Methylphenol
-
To a stirred solution of 2-methylphenol in a suitable inert solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.
-
Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 1-(4-hydroxy-3-methylphenyl)ethan-1-one, by column chromatography.
Step 2: Reductive Amination with Piperidine
-
Dissolve the purified 1-(4-hydroxy-3-methylphenyl)ethan-1-one and piperidine in a suitable solvent (e.g., 1,2-dichloroethane).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, 2-Methyl-5-(piperidin-2-yl)phenol, by column chromatography or recrystallization.
Predicted Spectroscopic Data
¹H NMR (in CDCl₃, predicted):
-
δ 9.0-10.0 ppm (s, 1H): Phenolic -OH proton.
-
δ 6.5-7.2 ppm (m, 3H): Aromatic protons on the phenol ring. The substitution pattern would likely result in distinct signals.[5][6]
-
δ 3.0-3.5 ppm (m, 1H): Methine proton at the 2-position of the piperidine ring.
-
δ 2.6-3.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen in the piperidine ring.
-
δ 2.2 ppm (s, 3H): Methyl protons attached to the phenol ring.
-
δ 1.4-1.9 ppm (m, 6H): Remaining methylene protons of the piperidine ring.
¹³C NMR (in CDCl₃, predicted):
-
δ 150-160 ppm: Carbon bearing the hydroxyl group.
-
δ 115-145 ppm: Aromatic carbons.
-
δ 50-60 ppm: Carbon at the 2-position of the piperidine ring.
-
δ 45-55 ppm: Methylene carbon adjacent to the nitrogen in the piperidine ring.
-
δ 20-30 ppm: Remaining methylene carbons of the piperidine ring and the methyl carbon.
Mass Spectrometry (ESI-MS):
-
[M+H]⁺ = 192.1383: The expected protonated molecular ion.
-
Fragmentation Pattern: Characteristic fragmentation of the piperidine ring is expected, likely involving α-cleavage adjacent to the nitrogen atom.[7][8]
Caption: Predicted major fragmentation pathways for 2-Methyl-5-(piperidin-2-yl)phenol in ESI-MS/MS.
Potential Biological Activities and Applications
The combination of a phenol and a piperidine moiety suggests a wide range of potential biological activities. Phenol derivatives are known for their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][9] Piperidine-containing compounds are prevalent in drugs targeting the central nervous system (CNS), as well as in anticancer and anti-HIV agents.[10][11]
Potential Therapeutic Areas:
-
Neuropharmacology: The piperidine scaffold is a common feature in drugs acting on various neurotransmitter receptors.[2] This compound could be investigated for activity at dopamine, serotonin, or opioid receptors.
-
Oncology: Many anticancer agents incorporate phenolic or piperidine structures.[10] The compound could be screened for cytotoxic activity against various cancer cell lines.
-
Infectious Diseases: Both phenols and piperidines have demonstrated antimicrobial properties.[1][10] This compound could be evaluated for its antibacterial and antifungal efficacy.
-
Inflammatory Disorders: The anti-inflammatory properties of phenols are well-documented.[12] The compound could be tested in assays for anti-inflammatory activity.
Caption: Inferred biological activities based on constituent pharmacophores.
Safety and Handling
Given the presence of both phenol and piperidine moieties, 2-Methyl-5-(piperidin-2-yl)phenol should be handled with appropriate caution.
General Precautions:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13][14]
Specific Hazards:
-
Skin and Eye Contact: Phenolic compounds can cause severe skin burns and eye damage.[13][15] Piperidines can also be corrosive.[14][16] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: May cause respiratory tract irritation.[17]
-
Ingestion: Expected to be harmful if swallowed.[17] Do not induce vomiting. Seek immediate medical attention.
Spill and Disposal:
-
In case of a spill, absorb with an inert material and place in a sealed container for disposal.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-Methyl-5-(piperidin-2-yl)phenol represents a novel chemical entity with significant potential for further investigation. This in-depth technical guide, based on inferred properties and established chemical principles, provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule. The convergence of the phenolic and piperidine pharmacophores suggests a rich and diverse pharmacological profile waiting to be explored, potentially leading to the discovery of new therapeutic agents.
References
- BenchChem. (2025).
- Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4).
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Slideshare. (n.d.).
- Yale Environmental Health & Safety. (2022).
- PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Monash University. (2023).
- IJIRT. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
- Link Springer. (n.d.). The Pictet-Spengler Reaction.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- MDPI. (n.d.).
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- Dovepress. (2020).
- GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
- ResearchGate. (2023). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review.
- Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- Chemical Safety Facts. (n.d.). Phenol.
- HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices.
- Quora. (2019).
- Fisher Scientific. (2023).
- Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
- Arkivoc. (2006).
- BenchChem. (2025). minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- PubChem. (n.d.). 3-(Piperidin-1-yl)phenol.
- Carl ROTH. (2025).
- Reddit. (2025).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. ijirt.org [ijirt.org]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. monash.edu [monash.edu]
- 16. carlroth.com [carlroth.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
